

An In-depth Technical Guide to 2-Methoxy-1-ethanesulfonyl Chloride

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Compound of Interest

Compound Name: 2-Methoxy-1-ethanesulfonyl
Chloride

Cat. No.: B1338267

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Abstract

2-Methoxy-1-ethanesulfonyl chloride (CAS No. 51517-01-2) is a reactive organosulfur compound utilized in organic synthesis as a reagent for introducing the 2-methoxyethanesulfonyl group.^[1] This functional group can be valuable in modifying the properties of parent molecules, such as solubility and reactivity, making it a useful building block in medicinal chemistry and materials science. This document provides a comprehensive review of its chemical properties, a detailed experimental protocol for its synthesis, and a representative procedure for its application in the formation of sulfonamides. All quantitative data is presented in structured tables, and key processes are visualized using workflow diagrams.

Chemical and Physical Properties

2-Methoxy-1-ethanesulfonyl chloride is a colorless to pale yellow liquid that is soluble in many organic solvents but reacts with nucleophilic solvents like water and alcohols.^[1] It is characterized by the presence of a highly reactive sulfonyl chloride group, which makes it a potent electrophile.^[1] Due to its reactivity, it should be handled with appropriate safety precautions in a well-ventilated fume hood.^[1]

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
CAS Number	51517-01-2	[1][2][3][4][5]
Molecular Formula	C ₃ H ₇ ClO ₃ S	[3][4][5][6]
Molecular Weight	158.60 g/mol	[3][4][6]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	191.6 °C at 760 mmHg (Predicted)	[7]
Density	1.357 g/cm ³ (Predicted)	[7]
Refractive Index	1.449 (Predicted)	[7]
InChI Key	DUNNNVSEUCJEOY- UHFFFAOYSA-N	[3]
SMILES	COCCS(=O)(=O)Cl	[1][3]
Purity	Typically ≥97%	[5]
Storage	Inert atmosphere, 2-8°C	

Table 2: Predicted Spectroscopic Data

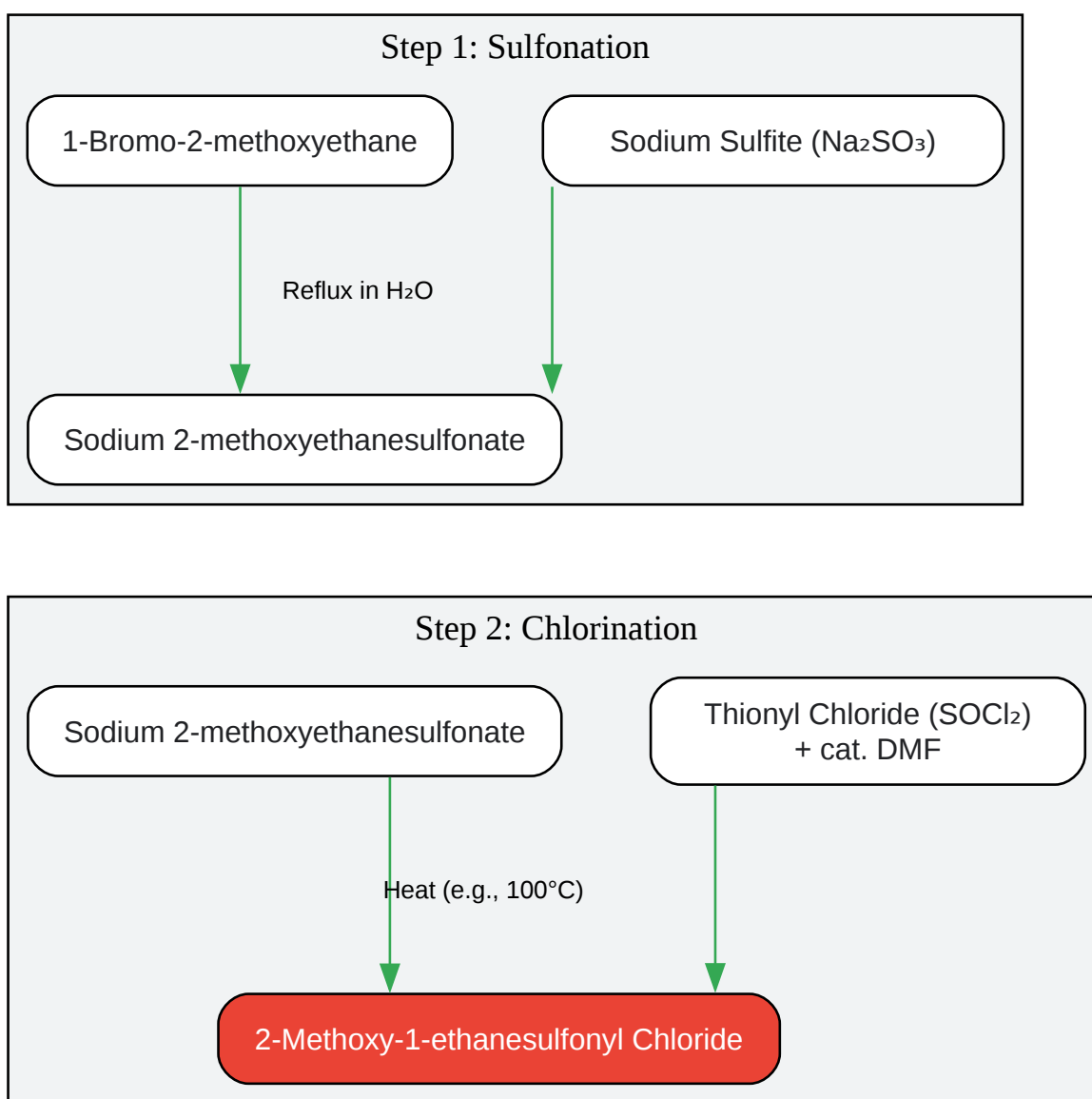
Disclaimer: Experimental spectroscopic data for **2-Methoxy-1-ethanesulfonyl Chloride** is not readily available in peer-reviewed literature. The following data is predicted based on standard chemical shift increments and spectral correlation tables.

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Structure: CH ₃ -O-CH ₂ -CH ₂ -SO ₂ Cl	Structure: CH ₃ -O-CH ₂ -CH ₂ -SO ₂ Cl
Assignment (ppm)	Assignment (ppm)
~ 3.35 (s, 3H, -OCH ₃)	~ 59.0 (-OCH ₃)
~ 3.85 (t, 2H, -O-CH ₂ -)	~ 68.0 (-O-CH ₂ -)
~ 3.95 (t, 2H, -CH ₂ -SO ₂ Cl)	~ 55.0 (-CH ₂ -SO ₂ Cl)

Synthesis of 2-Methoxy-1-ethanesulfonyl Chloride

The synthesis of **2-Methoxy-1-ethanesulfonyl Chloride** can be achieved via a two-step process starting from 1-bromo-2-methoxyethane. The first step involves the formation of the sodium sulfonate salt, followed by chlorination to yield the final sulfonyl chloride.

Diagram 1: Synthesis Workflow



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Caption: Workflow for the synthesis of **2-Methoxy-1-ethanesulfonyl Chloride**.

Experimental Protocol: Synthesis

This protocol is adapted from a procedure for the synthesis of 2-methoxyethanesulfonamide, where the target compound is a key intermediate.

Step 1: Preparation of Sodium 2-methoxyethanesulfonate

- To a round-bottom flask equipped with a reflux condenser, add 1-bromo-2-methoxyethane (e.g., 21.3 mmol, 1.0 eq) and water (e.g., 16 mL).
- Add sodium sulfite (e.g., 23.4 mmol, 1.1 eq) to the suspension.
- Heat the mixture to reflux and maintain for 24 hours.
- After cooling to room temperature, evaporate the solvent under reduced pressure.
- The resulting crude solid residue, sodium 2-methoxyethanesulfonate, can be purified by slurrying in a solvent like chloroform to remove organic impurities and used directly in the next step.

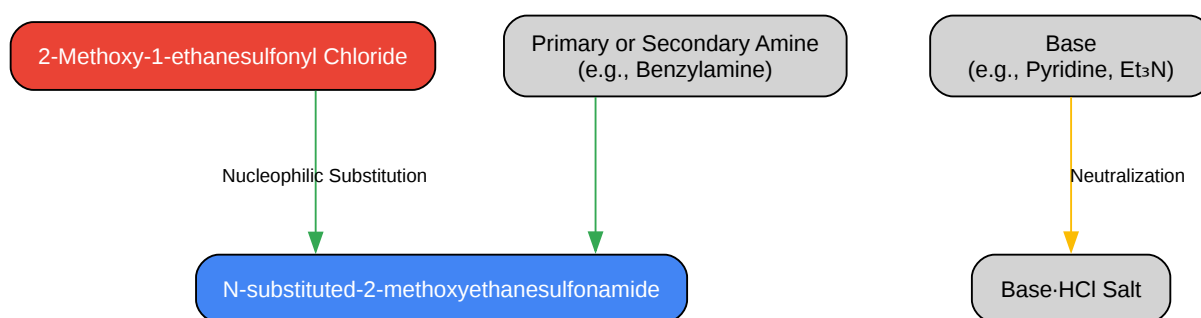
Step 2: Preparation of **2-Methoxy-1-ethanesulfonyl Chloride**

- In a flask equipped with a stirrer, reflux condenser, and gas outlet to a scrubber (to neutralize HCl and SO₂), place the crude sodium 2-methoxyethanesulfonate from Step 1.
- Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 10 eq) and a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.05 eq).
- Heat the reaction mixture with stirring to 100°C for 3 hours. The reaction progress can be monitored by the cessation of gas evolution.
- After the reaction is complete, cool the mixture to room temperature.
- Carefully remove the excess thionyl chloride by distillation under reduced pressure.
- The resulting residue is crude **2-Methoxy-1-ethanesulfonyl Chloride**. It can be purified by vacuum distillation.

Applications in Organic Synthesis: Sulfonamide Formation

A primary application of **2-Methoxy-1-ethanesulfonyl Chloride** is the synthesis of N-substituted sulfonamides through its reaction with primary or secondary amines. This reaction is fundamental in medicinal chemistry for creating compounds with a wide range of biological activities.

Diagram 2: General Reaction for Sulfonamide Synthesis



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Caption: General workflow for the synthesis of sulfonamides.

Experimental Protocol: Representative Sulfonylation of Benzylamine

This is a representative protocol based on general methods for sulfonamide synthesis. Optimization may be required.

- **Reaction Setup:** In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM).
- **Cooling:** Cool the reaction mixture to 0°C using an ice-water bath.

- Addition of Sulfonyl Chloride: While stirring, add a solution of **2-Methoxy-1-ethanesulfonyl Chloride** (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution over 15-30 minutes.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
- Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product, N-benzyl-2-methoxyethanesulfonamide, can be further purified by column chromatography on silica gel or by recrystallization.

Conclusion

2-Methoxy-1-ethanesulfonyl Chloride serves as a valuable synthetic intermediate for the introduction of the 2-methoxyethanesulfonyl moiety. While detailed spectroscopic characterization in the public literature is sparse, its physical properties are well-documented by chemical suppliers. The synthetic and application protocols provided in this guide offer a solid foundation for its use in research and development, particularly in the synthesis of novel sulfonamides for the pharmaceutical and agrochemical industries. Due to its reactive nature, appropriate handling and safety measures are paramount.

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